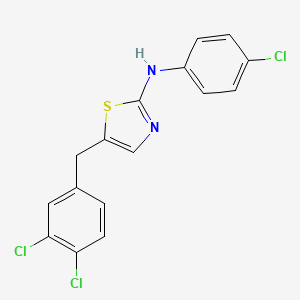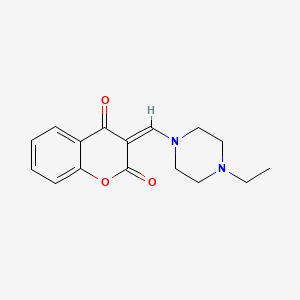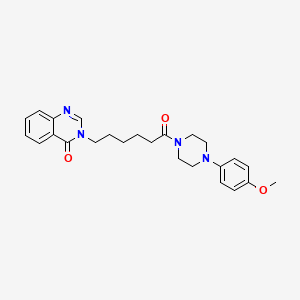![molecular formula C17H16O3 B12157466 4-ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B12157466.png)
4-ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one , also known by its systematic name 2H-1-Benzopyran-2-one, 7-ethoxy- , is a chemical compound with the molecular formula C₁₆H₁₄O₃ . It falls within the class of diterpenoids, which are natural products often found in plants and fungi . This compound exhibits interesting biological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the cyclization of a suitable precursor to form the benzofurochromenone ring system. Specific synthetic routes may vary, but a typical sequence might include:
- Formation of the Chromenone Ring : Starting from a suitable precursor, such as a substituted phenol or resorcinol, a cyclization reaction is performed to create the chromenone ring.
- Ethylation : The ethyl group is introduced at the appropriate position to yield 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one.
Industrial Production:: While industrial-scale production methods are less common for this compound, it can be synthesized in the laboratory using the above synthetic routes.
Chemical Reactions Analysis
Reactivity:: 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form derivatives with additional functional groups.
- Reduction : Reduction reactions can modify the compound’s structure.
- Substitution : Substituents can be introduced at different positions on the benzofurochromenone ring.
- Oxidation : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
- Substitution : Various alkylating agents or nucleophiles can be used.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to hydroxylated or carboxylated derivatives, while reduction can yield saturated analogs.
Scientific Research Applications
4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has been investigated for its potential in:
- Medicine : It may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or antitumor effects.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Biology : Its biological interactions and potential as a lead compound are of interest.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is unique in its structure, similar compounds include:
- 7-methoxy-2H-1-benzopyran-2-one : A related chromenone with a methoxy group at the 7-position .
- Other benzofurochromenones : Various derivatives with different substituents on the benzofurochromenone scaffold.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-ethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-2-10-7-17(18)20-15-9-16-13(8-12(10)15)11-5-3-4-6-14(11)19-16/h7-9H,2-6H2,1H3 |
InChI Key |
IVVVKLCMTBRXMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12157413.png)
![N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide](/img/structure/B12157417.png)
![5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12157424.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12157425.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12157430.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12157436.png)
![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12157437.png)


}-N-(3-chloro-4-m ethoxyphenyl)acetamide](/img/structure/B12157450.png)
